molecular formula C17H20N6O2 B2423419 1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea CAS No. 2034385-76-5

1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea

Cat. No.: B2423419
CAS No.: 2034385-76-5
M. Wt: 340.387
InChI Key: VCUQFEIXDKQNJM-UHFFFAOYSA-N
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Description

1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea is an organic compound that has drawn significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biology, and industrial chemistry. This molecule combines several functional groups that confer unique chemical properties and reactivity, making it a compound of choice for various research endeavors.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea can be synthesized using a multi-step process involving the condensation of 1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine to form the corresponding hydrazide. Subsequent cyclization with cyanogen bromide results in the formation of 1-methyl-1H-pyrazol-4-yl-1,2,4-oxadiazole. Finally, the urea derivative is obtained by reacting the oxadiazole intermediate with 3-phenylpropyl isocyanate under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound might involve optimizing reaction conditions to achieve higher yields and purity. This can include optimizing solvent systems, reaction temperatures, and purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions it Undergoes

1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactivity is influenced by the presence of the pyrazole and oxadiazole rings, as well as the urea moiety.

Common Reagents and Conditions

  • Oxidation: : Oxidative cleavage using reagents such as hydrogen peroxide in the presence of a catalyst can selectively target the pyrazole ring.

  • Reduction: : Reductive amination can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles such as amines or thiols can be introduced under mild conditions.

Major Products Formed

Depending on the reaction conditions and the specific reagents used, major products can include various functionalized derivatives of the original compound. For example, substitution reactions can yield new derivatives with enhanced biological or chemical properties.

Scientific Research Applications

1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea has found applications in multiple areas of scientific research:

  • Biology: : Studied for its interaction with various biological targets, including enzymes and receptors.

  • Medicine: : Potential therapeutic agent for treating diseases, leveraging its ability to modulate specific biological pathways.

  • Industry: : Utilized in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which 1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic or biochemical outcomes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Unique Features

What sets 1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea apart from other similar compounds is the presence of both the pyrazole and oxadiazole rings, coupled with the urea moiety. This combination imparts unique chemical reactivity and biological activity.

List of Similar Compounds

  • 1-((3-(4-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea: : A similar compound with a methyl group at the 4-position of the pyrazole ring.

  • 1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea: : Contains an ethyl group instead of a methyl group on the pyrazole ring.

  • 1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea: : Features a thiadiazole ring instead of an oxadiazole ring.

By exploring these aspects, researchers can gain a deeper understanding of this compound, from its synthesis and chemical reactivity to its applications in various fields.

Properties

IUPAC Name

1-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-23-12-14(10-20-23)16-21-15(25-22-16)11-19-17(24)18-9-5-8-13-6-3-2-4-7-13/h2-4,6-7,10,12H,5,8-9,11H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUQFEIXDKQNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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